molecular formula C10H12FNO B8692920 (6-Fluorochroman-3-YL)methanamine

(6-Fluorochroman-3-YL)methanamine

Cat. No. B8692920
M. Wt: 181.21 g/mol
InChI Key: ZYOVOLVNERRAJQ-UHFFFAOYSA-N
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Patent
US04957928

Procedure details

In an argon atmosphere, a mixture of 0.89 g (6.66 mmol) of aluminium trichloride in 40 ml of absolute diethyl ether is added dropwise while stirring at room temperature to a suspension of 1.52 g (40 mmol) of lithium aluminium hydride in 50 ml of absolute diethyl ether. Subsequently, a solution of 3.5 g (20 mmol) of 3-cyano-6-fluoro-2H-chromene in 50 ml of absolute tetrahydrofuran is added dropwise within a period of 20 minutes to the diethyl ether solution. The reaction mixture is then boiled under reflux for 16 hours. After cooling to room temperature, the reaction mixture is carefully decomposed with 1.52 ml of water, 1.52 ml of sodiumhydroxide solution (15%) and 4.6 ml of water. The resulting precipitate is filtered off with suction and the filtrate is concentrated by evaporation in vacuo. The oily residue is dissolved in diethyl ether and the etheral solution is washed with water and then extracted with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline with sodium hydroxide solution (30%) while cooling and extracted with dichloromethane. The combined dichloromethane phases are dried over sodium sulfate and concentrated by evaporation in vacuo, yielding 1.89 g of 3-aminomethyl-6-fluoro-chroman in the form of a light-yellow oil. 3-Aminomethyl-6-fluoro-chroman hydrochloride, prepared therefrom with hydrochloric acid in diethyl ether, crystallizes from methanol/acetone and has a melting range of from 208° to 211°.
Name
Quantity
1.52 mL
Type
solvent
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.52 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([C:13]1[CH2:14][O:15][C:16]2[C:21]([CH:22]=1)=[CH:20][C:19]([F:23])=[CH:18][CH:17]=2)#[N:12].[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[NH2:12][CH2:11][CH:13]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[C:19]([F:23])[CH:20]=2)[O:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
1.52 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.89 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)C=1COC2=CC=C(C=C2C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
1.52 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
4.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in diethyl ether
WASH
Type
WASH
Details
the etheral solution is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1COC2=CC=C(C=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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